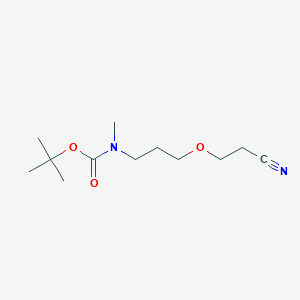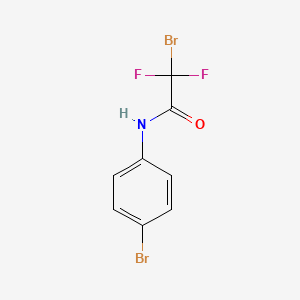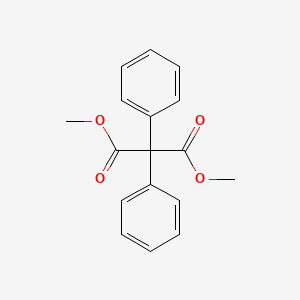
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is a chemical compound that features a fluorinated pyridine ring attached to a methylbenzaldehyde moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects imparted by the fluorine atom on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of the methylbenzaldehyde group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material. This compound can be synthesized through various fluorination reactions, such as the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions can be employed to efficiently attach the methylbenzaldehyde group to the fluorinated pyridine ring .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products
Oxidation: 4-(2-Fluoropyridin-4-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Fluoropyridin-4-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is largely dependent on its specific application. In biological systems, the fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain molecular targets, such as enzymes or receptors. This can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in similar applications.
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: A compound with a similar fluorinated pyridine structure, used in the synthesis of kinase inhibitors.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A selective inhibitor of MAP4K4, showcasing the versatility of fluorinated pyridine derivatives.
Uniqueness
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is unique due to its combination of a fluorinated pyridine ring and a methylbenzaldehyde moiety. This structure imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Eigenschaften
Molekularformel |
C13H10FNO |
|---|---|
Molekulargewicht |
215.22 g/mol |
IUPAC-Name |
4-(2-fluoropyridin-4-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-10(2-3-12(9)8-16)11-4-5-15-13(14)7-11/h2-8H,1H3 |
InChI-Schlüssel |
HLHXMWYCHFRSTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


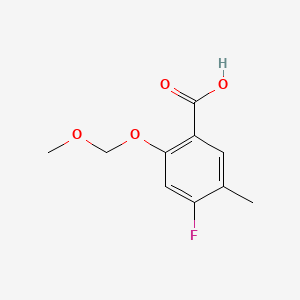

![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
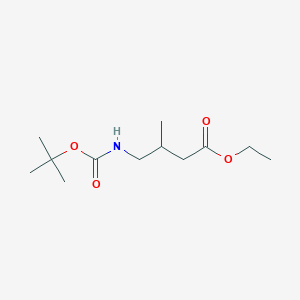

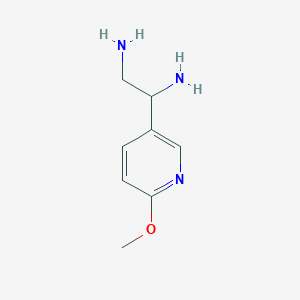
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)


